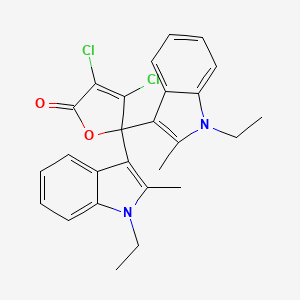
3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Derivatives: Starting with the synthesis of 1-ethyl-2-methyl-1H-indole through a Fischer indole synthesis.
Chlorination: Introduction of chlorine atoms at the 3 and 4 positions of the furan ring.
Coupling Reaction: Coupling the indole derivatives with the chlorinated furanone under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized furanones.
科学研究应用
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: In the synthesis of novel materials with unique properties.
Biological Studies: As a tool for studying biological processes and interactions.
作用机制
The mechanism of action of 3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3,4-Dichloro-5,5-bis(1-ethyl-1H-indol-3-yl)furan-2(5H)-one
- 3,4-Dichloro-5,5-bis(1-methyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one
Uniqueness
The unique structural features of 3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one, such as the specific substitution pattern on the indole rings and the furanone core, contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
64232-31-1 |
|---|---|
分子式 |
C26H24Cl2N2O2 |
分子量 |
467.4 g/mol |
IUPAC 名称 |
3,4-dichloro-5,5-bis(1-ethyl-2-methylindol-3-yl)furan-2-one |
InChI |
InChI=1S/C26H24Cl2N2O2/c1-5-29-15(3)21(17-11-7-9-13-19(17)29)26(24(28)23(27)25(31)32-26)22-16(4)30(6-2)20-14-10-8-12-18(20)22/h7-14H,5-6H2,1-4H3 |
InChI 键 |
AQQPHABMCVMIOP-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C2=CC=CC=C21)C3(C(=C(C(=O)O3)Cl)Cl)C4=C(N(C5=CC=CC=C54)CC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


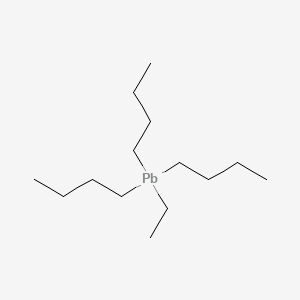
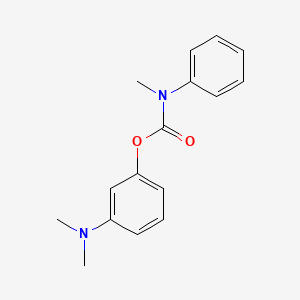
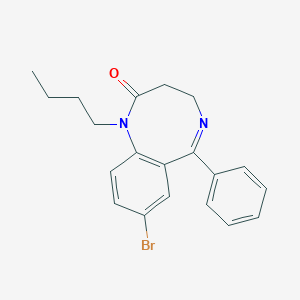
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)
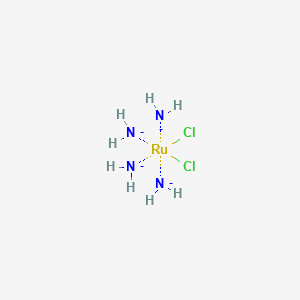
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
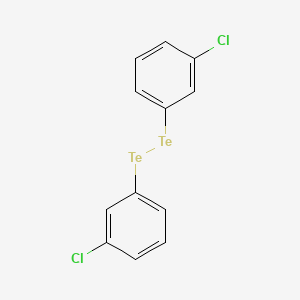
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
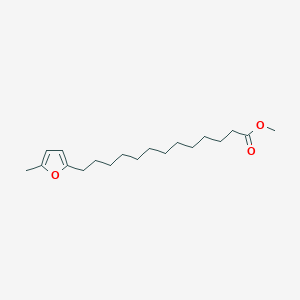
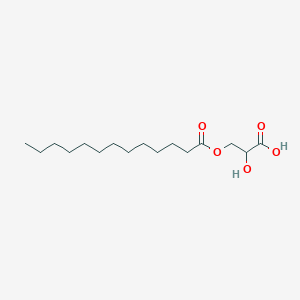
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)


